molecular formula C6H11N3O2 B13818293 (E)-methyl-oxido-(pyrrolidine-1-carbonylimino)azanium

(E)-methyl-oxido-(pyrrolidine-1-carbonylimino)azanium

Cat. No.: B13818293
M. Wt: 157.17 g/mol
InChI Key: GMDVIRRQLVCODZ-BQYQJAHWSA-N
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Description

(E)-methyl-oxido-(pyrrolidine-1-carbonylimino)azanium is a complex organic compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which allows for the formation of the pyrrolidine ring with high stereochemical diversity . The reaction conditions often involve the use of metal catalysts such as cobalt or nickel to achieve regio- and enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl-oxido-(pyrrolidine-1-carbonylimino)azanium can undergo various chemical reactions, including:

    Oxidation: The oxido group can participate in oxidation reactions, leading to the formation of different oxidized products.

    Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.

    Substitution: The pyrrolidine ring can undergo substitution reactions, where different substituents can be introduced at various positions on the ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted pyrrolidine compounds.

Scientific Research Applications

(E)-methyl-oxido-(pyrrolidine-1-carbonylimino)azanium has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Due to its potential bioactivity, it can be explored for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-methyl-oxido-(pyrrolidine-1-carbonylimino)azanium involves its interaction with molecular targets such as enzymes or receptors. The oxido and carbonylimino groups can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity. The pyrrolidine ring’s stereochemistry also plays a crucial role in determining the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler compound with a similar ring structure but lacking the oxido and carbonylimino groups.

    Proline: An amino acid with a pyrrolidine ring, commonly found in proteins.

    Pyrrolizine: A bicyclic compound containing a fused pyrrolidine ring.

Uniqueness

(E)-methyl-oxido-(pyrrolidine-1-carbonylimino)azanium is unique due to the presence of the oxido and carbonylimino groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wider range of reactions and interactions compared to simpler pyrrolidine derivatives.

Properties

Molecular Formula

C6H11N3O2

Molecular Weight

157.17 g/mol

IUPAC Name

(E)-methyl-oxido-(pyrrolidine-1-carbonylimino)azanium

InChI

InChI=1S/C6H11N3O2/c1-8(11)7-6(10)9-4-2-3-5-9/h2-5H2,1H3/b8-7+

InChI Key

GMDVIRRQLVCODZ-BQYQJAHWSA-N

Isomeric SMILES

C/[N+](=N\C(=O)N1CCCC1)/[O-]

Canonical SMILES

C[N+](=NC(=O)N1CCCC1)[O-]

Origin of Product

United States

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